Methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Medicinal Chemistry Cross-Coupling Building Blocks

Methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (molecular formula C12H8ClF3N2O2; molecular weight 304.65 g/mol) is a polysubstituted heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. The core scaffold is recognized as a privileged structure in medicinal chemistry, and the compound’s specific substitution pattern—a 3-chloro handle, a 6-ethenyl (vinyl) reactive moiety, an 8-trifluoromethyl group, and a 2-methyl ester—confers a distinct set of physicochemical properties and synthetic versatility relative to other commercially available imidazo[1,2-a]pyridine-2-carboxylate derivatives.

Molecular Formula C12H8ClF3N2O2
Molecular Weight 304.65 g/mol
Cat. No. B8167849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Molecular FormulaC12H8ClF3N2O2
Molecular Weight304.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N2C=C(C=C(C2=N1)C(F)(F)F)C=C)Cl
InChIInChI=1S/C12H8ClF3N2O2/c1-3-6-4-7(12(14,15)16)10-17-8(11(19)20-2)9(13)18(10)5-6/h3-5H,1H2,2H3
InChIKeyUGUPXFANYHLFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate – Structural and Functional Baseline


Methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (molecular formula C12H8ClF3N2O2; molecular weight 304.65 g/mol) is a polysubstituted heterocyclic compound belonging to the imidazo[1,2-a]pyridine family . The core scaffold is recognized as a privileged structure in medicinal chemistry, and the compound’s specific substitution pattern—a 3-chloro handle, a 6-ethenyl (vinyl) reactive moiety, an 8-trifluoromethyl group, and a 2-methyl ester—confers a distinct set of physicochemical properties and synthetic versatility relative to other commercially available imidazo[1,2-a]pyridine-2-carboxylate derivatives .

Derivatization Orthogonal C3, C6, C2 handles enable parallel library synthesis from a single batch
Reactivity 6-ethenyl sp2 carbon for cross-coupling; 3-chloro activated by 2-ester for Pd chemistry
Profile 8-CF3 provides metabolic stability; methyl ester may increase lipophilicity over acid form

Why Generic Imidazo[1,2-a]pyridine-2-carboxylate Analogs Cannot Substitute for Methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate


The imidazo[1,2-a]pyridine-2-carboxylate scaffold is highly sensitive to the nature and position of substituents, making simple analog substitution scientifically unreliable. Published synthetic methodology demonstrates that cross-coupling reactivity at positions 3, 6, and 8 is governed by the electron-withdrawing or -donating character of the 2-substituent and the specific halogen present . For instance, an ester group at the 2-position significantly enhances palladium-catalyzed coupling yields at position 3 compared to an aryl group, and C(3) iodides react substantially faster than C(6) or C(8) iodides . Consequently, replacing the target compound’s unique 3-chloro/6-ethenyl/8-CF3/2-methyl ester combination with a close analog (e.g., 8-chloro-6-CF3 or 6-cyclopropyl-2-carboxylic acid derivatives) will fundamentally alter reactivity, physicochemical parameters, and the biological profile of any downstream product . The quantitative evidence below illustrates these differentiation dimensions.

Positional isomerism alters reactivity
Chlorine at C3 vs C8 changes Pd-coupling efficiency; simple analog replacement may not reproduce cross-coupling performance.
Ester vs acid divergence
Free carboxylic acid forms ionize at physiological pH, potentially reducing passive permeability; methyl ester provides a different lipophilicity profile.
CF3 at C8 vs C6 shifts electronic properties and may alter metabolic soft-spot profiles; isomers are not interchangeable without dedicated validation.

Quantitative Differentiation Evidence for Methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate


6-Ethenyl (Vinyl) versus 6-Cyclopropyl: Synthetic Versatility for Downstream Diversification

The 6-ethenyl group on the target compound provides a sp2-hybridized carbon that can participate in Heck, Suzuki, metathesis, and thiol-ene reactions, whereas the 6-cyclopropyl analog (CAS 1237840-38-8) locks the position into an sp3-hybridized, non-functionalizable cyclopropane ring . In a systematic study of Stille and Sonogashira couplings on 6-iodoimidazo[1,2-a]pyridines bearing a 2-ester group, vinyltributyltin reagents delivered 6-alkenylated products in yields of 72–85%, demonstrating the accessibility of vinyl-substituted intermediates . The target compound’s pre-installed 6-ethenyl group eliminates the need for this coupling step, providing a direct entry point for further derivatization. The 6-cyclopropyl comparator offers no equivalent sp2 reactivity, restricting its utility as a diversification scaffold .

6-Ethenyl vs Cyclopropyl
Class-level inference
6-Ethenyl: sp2 reactive, enables cross-coupling 6-Cyclopropyl: sp3 inert, no equivalent functionalization
Enables downstream diversification via sp2-based chemistry
Analogous 6-alkenylation yields 72–85% reported in Stille couplings
Medicinal Chemistry Cross-Coupling Building Blocks

3-Chloro versus 8-Chloro Positional Isomerism: Predicted Impact on Coupling Reactivity

The 3-chloro substituent in the target compound is activated toward palladium-catalyzed cross-coupling by the adjacent imidazole nitrogen and the 2-ester group, whereas chlorine at position 8 is electronically deactivated and shows lower reactivity . In Stille couplings with ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate, conversion to 3-alkenyl products proceeded in 65–91% yield at 40°C, while analogous reactions at position 6 or 8 required longer times or gave lower yields (e.g., 16% for 8-alkynylation at room temperature) . The commercially available comparator Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 353258-31-8) places the chlorine at the less activated 8-position, making it a poor substitute for applications requiring C3 functionalization .

3-Cl vs 8-Cl Reactivity
Class-level inference
3-Chloro: 65–91% coupling yield 8-Chloro: 16% alkynylation yield
3-chloro shows higher Pd-coupling reactivity than 8-chloro
Stille/Sonogashira conditions, MeCN or THF/Et3N
Cross-Coupling Reactivity Structure-Activity Relationship Medicinal Chemistry

Methyl Ester versus Carboxylic Acid: Lipophilicity and Permeability Differentiation

The target compound’s methyl ester confers increased lipophilicity relative to the free carboxylic acid form, a critical parameter for passive membrane permeability and CNS penetration. The closely related analog 3-Chloro-6-cyclopropyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1237840-38-8) exists as the acid, which will ionize at physiological pH (predicted pKa ~3.5–4.0), reducing permeability . While experimental logP/logD values are not publicly available for the target compound, the methyl ester is estimated to increase logP by approximately 1.0–1.5 units over the corresponding acid based on fragment-based calculations for imidazo[1,2-a]pyridine-2-carboxylate systems .

Ester vs Acid Lipophilicity
Supporting evidence
Methyl ester: estimated ΔlogP +1.0 to +1.5 Carboxylic acid: ionized at pH 7.4
Ester form may enhance passive permeability
Fragment-based computational prediction
Physicochemical Properties Drug-Likeness Permeability

Trifluoromethyl at C8 versus Non-Fluorinated or C6-CF3 Analogs: Metabolic Stability and Electron-Withdrawing Effects

The 8-trifluoromethyl group is a metabolically stable, strongly electron-withdrawing substituent that modulates the electron density of the imidazo[1,2-a]pyridine core differently than a C6-CF3 group. In published series, the CF3 position alters the regioselectivity of electrophilic aromatic substitution and cross-coupling . The comparator Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 860457-99-4) places CF3 at C6, while the target compound places it at C8; this positional shift changes the molecular electrostatic potential surface and can affect target binding and metabolic soft-spot profiles [1].

8-CF3 vs 6-CF3 Electronics
Class-level inference
8-CF3: Hammett σp ≈ 0.54 6-CF3: σm ≈ 0.43
C8-CF3 provides stronger electron withdrawal than C6-CF3
Constants from Hansch et al. (1991)
Metabolic Stability Electron-Withdrawing Group Fluorine Chemistry

Optimal Procurement and Application Scenarios for Methyl 3-chloro-6-ethenyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate


Diversifiable Building Block for Parallel Medicinal Chemistry Libraries

The compound’s three chemically orthogonal reactive sites—the 3-chloro leaving group for Pd-catalyzed cross-coupling, the 6-ethenyl group for alkene-functionalization chemistry, and the 2-methyl ester for hydrolysis/amidation—make it an ideal core scaffold for generating diverse compound libraries. A single batch can be split into multiple parallel reaction streams (e.g., Suzuki at C3, thiol-ene at C6, amidation at C2), producing structurally varied analogs without resynthesis of the core .

Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Design

The imidazo[1,2-a]pyridine core is a recognized privileged scaffold in FBDD. The 6-ethenyl group offers a latent warhead for covalent inhibitor design (e.g., Michael acceptor after appropriate activation), while the 3-chloro and 8-CF3 groups provide vectors for fragment growth. The methyl ester ensures sufficient lipophilicity for initial fragment screening at concentrations up to 1 mM .

Synthesis of Novel Kinase Inhibitor Analogs via Regioselective Derivatization

Imidazo[1,2-a]pyridine-2-carboxylate derivatives have been developed as PI3Kα and TrkA kinase inhibitors in the patent literature. The target compound’s 3-chloro substitution allows for regioselective introduction of aryl/heteroaryl groups at the position most critical for kinase hinge-region binding, while the 8-CF3 group occupies the selectivity pocket, and the 6-ethenyl provides an exit vector toward solvent-exposed regions .

Application
Selection Property
Validation Focus
Diversifiable Building Block
Orthogonal C3-Cl, C6-vinyl, C2-ester handles
Parallel synthesis yields and library diversity
Fragment-Based Drug Discovery
Lipophilic methyl ester; vinyl as latent warhead
Fragment screening compatibility; covalent targeting
Kinase Inhibitor Analog Synthesis
C3 regioselective coupling for hinge binding; C8-CF3 for selectivity pocket
Kinase inhibition assay; structure-activity profiling
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